Clemeprol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H20ClNO |
|---|---|
Molecular Weight |
289.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-2-ol |
InChI |
InChI=1S/C17H20ClNO/c1-19(2)12-16(20)17(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h3-11,16-17,20H,12H2,1-2H3 |
InChI Key |
YXOXPPZXGQCEEG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C(C1=CC=CC=C1)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Clemeprol
Neurotransmitter System Modulation by Clemeprol
This compound is characterized as a serotonin (B10506)–norepinephrine (B1679862) reuptake inhibitor (SNRI). wikipedia.org This classification indicates its influence on the reuptake processes of key monoamine neurotransmitters in the brain.
Neuronal Catecholamine Uptake Inhibition Mechanisms
This compound has been shown to inhibit the neuronal uptake of noradrenaline. ncats.ioncats.io Neuronal reuptake transporters, such as the norepinephrine transporter (NET), are responsible for clearing neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of their signaling. wikipedia.org Inhibition of these transporters leads to increased extracellular concentrations of the neurotransmitter, enhancing neurotransmission. wikipedia.org Studies on neurotransmitter uptake inhibition often involve assessing the potency of compounds in blocking the transport of specific neurotransmitters into cells or synaptosomes. researchgate.net This can be measured using techniques involving radiolabeled neurotransmitters. researchgate.net
Serotonin Receptor Interaction Profiles (e.g., 5HT1D/1B)
While primarily known for reuptake inhibition, research also suggests potential interactions of this compound or related compounds with serotonin receptors, specifically the 5HT1D and 5HT1B subtypes. google.com The 5-HT1B and 5-HT1D receptors are G protein-coupled receptors found in the central nervous system and peripheral tissues. nih.govwikipedia.orgebi.ac.uk They are implicated in various neurological functions, including mood regulation, anxiety, and pain perception. wikipedia.orgbmbreports.org Agonists targeting 5-HT1B/1D receptors are used therapeutically for conditions like migraine due to their ability to cause vasoconstriction and inhibit neuropeptide release. nih.govebi.ac.uk Studies investigating serotonin receptor interactions often employ radioligand binding assays to determine the affinity of a compound for specific receptor subtypes. nih.govmdpi.com
Enzyme Inhibition Research
Beyond its effects on neurotransmitter reuptake, this compound has been mentioned in the context of enzyme inhibition, particularly concerning Nitric Oxide Synthase (NOS). google.comgoogle.comepo.org
Nitric Oxide Synthase (NOS) Isoform Selectivity (nNOS, eNOS, iNOS)
Nitric oxide (NO) is a signaling molecule produced by three main isoforms of nitric oxide synthase: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). nih.govresearchgate.net These enzymes play diverse roles in physiological and pathological processes. nih.govmdpi.com Inhibition of NOS, particularly specific isoforms, is a therapeutic strategy for various conditions. nih.govnih.gov Research suggests that this compound may have inhibitory activity on NOS, with a potential for selectivity among the isoforms. google.comgoogle.comepo.org Selective inhibition of nNOS over eNOS and iNOS is often desired due to the distinct roles of these isoforms. google.comepo.org For example, nNOS inhibition is explored for neurodegenerative diseases, while eNOS inhibition can lead to adverse cardiovascular effects. google.comnih.govnih.gov Enzyme inhibition studies typically involve measuring the reduction in enzyme activity in the presence of the test compound. google.comepo.orgsigmaaldrich.com
In Vitro Pharmacological Characterization Methodologies
In vitro pharmacological characterization is crucial for understanding the molecular mechanisms of drug candidates like this compound. These methodologies involve a range of laboratory techniques to assess a compound's interactions with biological targets such as transporters, receptors, and enzymes. nih.govnih.govbiomedpharmajournal.org
Common in vitro methods include:
Radioligand Binding Assays: These are used to determine the affinity of a compound for specific receptors or transporters by measuring its ability to displace a radiolabeled ligand from the binding site. nih.govmdpi.com
Neurotransmitter Uptake Assays: These assays measure the inhibition of neurotransmitter transport into cells or synaptosomes, often using radiolabeled neurotransmitters. researchgate.netnih.gov
Enzyme Inhibition Assays: These methods quantify the reduction in the catalytic activity of an enzyme in the presence of an inhibitor. google.comepo.orgsigmaaldrich.combioassaysys.com This can involve measuring the production of a product or the consumption of a substrate. google.comepo.orgsigmaaldrich.com
Functional Assays: These assays assess the downstream effects of a compound binding to a receptor, such as changes in intracellular signaling pathways (e.g., cAMP production) or ion channel activity. nih.govnih.gov
These methodologies provide detailed data on the potency, selectivity, and efficacy of a compound at the molecular and cellular level. nih.govnih.gov
Preclinical Efficacy and Behavioral Pharmacology in Animal Models
Behavioral Phenotyping in Preclinical Models
Behavioral phenotyping in animal models involves assessing changes in behavior that are considered relevant to human psychiatric symptoms. This allows researchers to evaluate the potential impact of a compound on specific behavioral domains.
Investigations in Animal Models of Affective Disorders
Animal models of affective disorders, such as depression and anxiety, are widely used to study the neurobiological underpinnings of these conditions and to screen for potential treatments. These models often utilize behavioral tests that assess parameters like despair, anhedonia, or anxiety-like behaviors. Examples of such models include the forced swim test (FST) and tail suspension test, which are used to evaluate antidepressant-like activity, and tests like the elevated plus-maze or light-dark box for anxiety. google.comgoogle.comethernet.edu.etepo.org
Research in this area aims to determine if Clemeprol can modulate these behaviors in a manner consistent with a potential antidepressant or anxiolytic effect. Studies have shown that certain compounds, including some nitric oxide synthase (NOS) inhibitors, can exhibit antidepressant activity in models like the forced swimming test in mice, mediated by serotonin-dependent mechanisms. google.com Additionally, some compounds have shown efficacy in anxiety models such as the light-dark compartment test. epo.org While specific detailed research findings for this compound in these models were not extensively available in the provided text, the general approach involves observing how the compound affects the performance of animals in these standardized behavioral paradigms.
Investigations in Animal Models of Stress Responses
Stress is a significant factor in the development and exacerbation of various psychiatric disorders. Animal models of stress responses are employed to investigate the neurobiological consequences of stress and evaluate interventions that can mitigate these effects. These models can involve acute or chronic exposure to various stressors, such as restraint stress, social defeat, or early life stress. frontiersin.orgresearchgate.net
Studies using stress-based animal models, such as those involving early life stress exposure, have provided insights into circuit dysfunction related to conditions like depression. frontiersin.org The provided information indicates that animal models are utilized to study changes related to stress-induced alterations that are not observed in naive animals. While direct studies on this compound's effects in these specific stress response models were not detailed, the framework for such investigations involves assessing the compound's ability to prevent or reverse stress-induced behavioral and physiological changes in these models.
Methodological Considerations in Preclinical Animal Research
The successful translation of findings from preclinical animal research to clinical applications in humans is contingent upon careful methodological considerations.
Development and Validation of Animal Models
The development and validation of animal models for psychiatric disorders are critical yet challenging processes. Models should ideally possess different types of validity: face validity (similarity in symptoms), predictive validity (ability to predict therapeutic outcomes), and construct validity (similarity in underlying mechanisms). nih.govtaconic.com However, no single animal model can perfectly replicate the complexity of human psychiatric syndromes. frontiersin.orgtaconic.comnih.gov
Model development often involves inducing behavioral or physiological changes in animals that are analogous to aspects of human disorders, through genetic modifications, environmental manipulations, or pharmacological interventions. nih.govnih.gov Validation involves demonstrating that the model reliably exhibits relevant phenotypes and responds to known therapeutic agents in a manner similar to human patients. taconic.comacnp.org The difficulty in using diagnostic criteria like those from the DSM in constructing animal models for complex human conditions like major depression highlights the challenges in achieving comprehensive validity. nih.gov
Translational Challenges and Advancements in Animal Model Utility
Translational challenges in psychiatric research using animal models are significant. Differences in genetics, neuroanatomy, neurophysiology, and metabolic pathways between species can affect the applicability of animal study outcomes to humans. jcpsp.pk The failure of many compounds that show promise in preclinical animal studies to demonstrate efficacy in human clinical trials underscores these challenges. frontiersin.orgscielo.br
Despite these difficulties, animal models remain indispensable for investigating disease pathophysiology and identifying potential therapeutic targets. acnp.orgjcpsp.pk Advancements in animal model utility are being sought through various approaches, including focusing on circuit-specific alterations, incorporating neurodevelopmental aspects, and utilizing findings from clinical neuroscience to refine models. frontiersin.orgnih.govscielo.br There is also an emphasis on employing behavioral constructs with high cross-species transferability and integrating ethological relevance into experimental design. researchgate.net
In Silico Modeling and Computational Approaches in Preclinical Evaluation
In silico modeling and computational approaches are increasingly being integrated into preclinical evaluation to complement traditional in vivo and in vitro methods. harvard.edunews-medical.net These methods utilize computational tools, databases, and algorithms to simulate biological processes, predict drug properties, and analyze complex datasets. news-medical.netmit.edu
Synthetic Chemistry and Clemeprol Analogues Research
Methodologies for Clemeprol Chemical Synthesis
A synthetic pathway for this compound has been disclosed. The synthesis involves a series of steps utilizing Corey-Chaykovsky epoxidation reactions. The process begins with the Corey-Chaykovsky epoxidation of 3-chlorobenzophenone (B110928) with dimethylsulfoxonium methylide (Corey's reagent) to yield 2-(3-chlorophenyl)-2-phenyloxirane. wikipedia.org This intermediate then undergoes a reaction with boron trifluoride etherate to produce m-chlorophenyl-phenylacetaldehyde. wikipedia.org A second Corey-Chaykovsky epoxidation is performed to obtain 2-[(3-chlorophenyl)-phenylmethyl]oxirane. wikipedia.org The synthesis of this compound is completed by quenching this epoxide with dimethylamine. wikipedia.org
Design and Synthesis of this compound Analogues and Derivatives
The design and synthesis of chemical analogues and derivatives are crucial in medicinal chemistry to explore structure-activity relationships and potentially identify compounds with improved properties. While specific detailed research findings on the design and synthesis of a broad range of this compound analogues are not extensively detailed in the provided search results, the general principles and methodologies for designing and synthesizing analogues of various compounds are relevant.
Methods for synthesizing chemical compounds, including potential analogues, can involve processes analogous to established reaction sequences. google.com Chiral compounds, such as the enantiomers of this compound, can be prepared through asymmetric synthesis, which favors the production of one enantiomer, or by using a chiral pool synthesis approach starting with an enantiomerically pure building block where the chiral center is retained. google.com Stereochemical mixtures can also be resolved using methods such as attaching a racemic mixture to a chiral auxiliary, separating the resulting diastereomers by recrystallization or chromatography, and then liberating the pure product. google.com Direct separation of enantiomers on chiral chromatographic columns is another approach. google.com
Rationale for Structural Modifications in this compound Analogues
The rationale behind structural modifications in the design of analogues is typically driven by the desire to modulate pharmacological activity, improve pharmacokinetic properties, or reduce toxicity. Although the specific rationale for this compound analogues is not detailed, general principles in analogue design involve exploring variations in substituents, functional groups, and the core scaffold. For instance, research on other compound classes demonstrates that structural modifications can influence activity against specific biological targets. nih.govrsc.org The introduction of different substituents or the modification of existing ones can impact binding affinity and efficacy. rsc.orgmdpi.com
Novel Chemical Entities Based on this compound Scaffold
The this compound scaffold, characterized by its 1-phenyl-3-(dimethylamino)-1-(3-chlorophenyl)propan-2-ol structure, serves as a basis for the potential design of novel chemical entities. Research in medicinal chemistry frequently utilizes existing scaffolds to generate libraries of new compounds with diverse structural features. mdpi.combiosolveit.dewhiterose.ac.uk This can involve modifying the existing functional groups, introducing new substituents at various positions on the phenyl rings or the propanol (B110389) chain, or exploring isosteric replacements. The goal is to create novel molecules that retain or enhance desirable pharmacological properties while potentially overcoming limitations of the parent compound. The synthesis of such novel entities often employs various chemical reactions and strategies to achieve structural diversity. mdpi.comscirp.orgnih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Clemeprol
Foundational Concepts of SAR and QSAR Applied to Clemeprol
SAR is a fundamental concept in medicinal chemistry that explores how alterations to the chemical structure of a compound affect its biological activity gardp.orgwikipedia.orgcollaborativedrug.com. This involves synthesizing or acquiring a series of structurally related compounds and evaluating their biological effects to identify which parts of the molecule are essential for activity and how modifications influence potency or efficacy gardp.orgslideshare.net.
QSAR builds upon SAR by developing mathematical models that correlate quantitative measures of chemical structure (molecular descriptors) with quantitative measures of biological activity slideshare.netmdpi.comresearchgate.netwikipedia.org. These descriptors can represent various physicochemical properties of a molecule, such as lipophilicity, electronic properties, and steric features slideshare.net. By establishing statistically significant relationships, QSAR models can predict the activity of new, untested compounds and provide insights into the underlying mechanisms of interaction with biological targets mdpi.comresearchgate.net. The development of a robust QSAR model typically involves selecting a dataset, calculating descriptors, variable selection, model construction, and rigorous validation wikipedia.orgsemanticscholar.orgresearchgate.net.
Applying these concepts to this compound involves studying how modifications to its core structure, including the phenyl rings, the chlorine substituent, the hydroxyl group, and the dimethylamino group, influence its activity as an SNRI and anticholinergic agent. While specific detailed studies on this compound's SAR/QSAR were not extensively found in the immediate search results, the general principles outlined above would be applied. This would involve synthesizing or evaluating analogs with variations at these positions and measuring their respective activities to build a dataset for SAR/QSAR analysis.
Elucidation of Key Structural Determinants for this compound's Biological Activity
Identifying the specific structural features of this compound that are critical for its biological activity is a primary goal of SAR studies gardp.orgnih.gov. This involves systematically modifying different parts of the molecule and observing the resulting changes in activity. For a molecule like this compound, potential key structural determinants would include the nature and position of the substituents on the phenyl rings, the presence and position of the hydroxyl group, and the characteristics of the amino group wikipedia.org.
While detailed experimental data specifically for this compound SAR was not retrieved, general principles of SAR suggest that the aromatic rings likely play a role in interactions with the binding sites of the serotonin (B10506) and norepinephrine (B1679862) transporters, as well as muscarinic receptors. The chlorine atom's position on one of the phenyl rings could influence electronic distribution and lipophilicity, thereby affecting binding affinity and pharmacokinetic properties. The hydroxyl group can participate in hydrogen bonding interactions, which are often crucial for ligand-receptor binding. The tertiary amine group is likely protonated at physiological pH and can engage in ionic interactions with negatively charged residues in the binding sites.
Steric and Electrostatic Contributions to Activity
Steric and electrostatic effects are fundamental forces that govern molecular interactions and are key considerations in SAR and QSAR studies arxiv.orgnih.govlongdom.org. Steric effects relate to the size and shape of a molecule or its substituents, influencing how well it can fit into a binding site and interact with surrounding residues arxiv.org. Large or bulky groups can cause unfavorable clashes, while smaller groups might allow for better access to the binding site.
Electrostatic contributions arise from the distribution of charges and dipoles within a molecule, leading to attractive or repulsive interactions with charged or polar regions of the biological target nih.govlongdom.org. For this compound, the positively charged dimethylamino group (at physiological pH) would be expected to form favorable electrostatic interactions with anionic residues in the binding sites of its target proteins. The chlorine atom, being electronegative, can influence the electron distribution in the attached phenyl ring, creating a dipole that could participate in polar interactions. The hydroxyl group's polarity also contributes to the molecule's electrostatic profile and its ability to form hydrogen bonds.
QSAR models often incorporate descriptors that quantify steric (e.g., molar volume, Verloop parameters) and electrostatic (e.g., partial charges, dipole moment) properties to statistically correlate these features with biological activity slideshare.net. Analyzing the coefficients of these descriptors in a QSAR model for this compound could reveal the relative importance of steric and electrostatic factors for its activity.
Conformational Analysis and Activity
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target sapub.orgmdpi.comnih.gov. Flexible molecules can adopt multiple conformations, and often only a specific conformation, the bioactive conformation, is responsible for productive binding leidenuniv.nl. Conformational analysis involves studying the different possible shapes a molecule can adopt and their relative energies sapub.orgmdpi.com.
For this compound, the rotatable bonds in the propane (B168953) chain and the orientation of the phenyl rings and the dimethylamino and hydroxyl groups allow for considerable conformational flexibility. The preferred conformations in solution or in the bound state can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods mdpi.comnih.gov. Understanding the conformational preferences of this compound is essential for interpreting SAR data and developing accurate QSAR models, particularly 3D-QSAR approaches that consider the molecule's three-dimensional structure nih.gov. Changes in substituents can influence the molecule's conformational landscape, thereby impacting its ability to achieve the bioactive conformation necessary for binding.
Computational Modeling Techniques in this compound SAR/QSAR
Computational modeling plays a significant role in modern SAR/QSAR studies, providing tools to analyze molecular properties, simulate interactions, and build predictive models longdom.orgmdpi.comnih.gov. These techniques can complement experimental studies and offer insights that are difficult to obtain otherwise.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a protein or other biological target nih.govnih.govyoutube.com. By exploring different poses and scoring their interactions, docking simulations can estimate the binding affinity and provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) between the ligand and the target nih.govyoutube.com.
For this compound, molecular docking simulations could be used to predict how it interacts with the binding sites of serotonin transporters, norepinephrine transporters, and muscarinic receptors. This would involve obtaining or modeling the 3D structures of these target proteins and then computationally docking this compound into their active sites. The resulting poses and interaction patterns could help explain the observed SAR and guide the design of new analogs with improved binding characteristics. Docking can also help visualize the steric and electrostatic complementarity between this compound and its targets longdom.orgcluspro.org.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods that simulate the time-dependent behavior of molecular systems mdpi.comyoutube.com. Unlike static docking, MD simulations allow for the exploration of the flexibility of both the ligand and the target protein, providing a more realistic picture of their interactions in a dynamic environment, often including the presence of solvent molecules youtube.commdpi.com.
MD simulations of this compound interacting with its targets could provide valuable information about the stability of the bound complex, the conformational changes that occur upon binding, and the strength and duration of specific interactions mdpi.com. This dynamic perspective can offer deeper insights into the binding process and help refine the understanding gained from static docking studies. For instance, MD could reveal if certain conformations of this compound are more stable when bound or how the protein adapts to the presence of the ligand.
By integrating the information from SAR, QSAR, molecular docking, and molecular dynamics simulations, a more comprehensive understanding of how this compound's structure dictates its biological activities can be achieved, potentially facilitating the rational design of related compounds with tailored properties.
Compound Names and PubChem CIDs
| Compound | PubChem CID |
| This compound | 10108256 |
Data Tables
Advanced Pharmacological Target Elucidation for Clemeprol
Comprehensive Receptor Binding Studies and Selectivity Profiling
Receptor binding studies are fundamental in characterizing the interaction of a compound with specific biological targets, such as neurotransmitter receptors and transporters. These studies typically involve incubating a radiolabeled ligand that is known to bind to the target with cell membranes or tissue homogenates containing the receptor or transporter of interest. The ability of the test compound, in this case Clemeprol, to displace the radiolabeled ligand provides information about its affinity for the binding site. americanelements.comnih.gov
Enzyme Kinetic Studies for Inhibition Mechanisms
Enzyme kinetic studies are essential for understanding how a compound affects the rate of enzyme-catalyzed reactions and to determine the mechanism of inhibition if the compound acts as an enzyme inhibitor. chem960.comguidetoimmunopharmacology.org These studies involve measuring reaction velocities under varying concentrations of substrate and inhibitor. Kinetic parameters such as the Michaelis constant (Km), maximum reaction velocity (Vmax), and inhibition constant (Ki) are determined to characterize the interaction. guidetoimmunopharmacology.org Different types of inhibition, such as competitive, non-competitive, and uncompetitive inhibition, can be distinguished based on how the inhibitor affects Km and Vmax. guidetoimmunopharmacology.org
For a compound like this compound, while its primary mechanism involves transporter inhibition rather than direct enzyme inhibition, enzyme kinetic studies could be relevant if it were found to interact with enzymes involved in neurotransmitter synthesis or metabolism, or other enzymes relevant to its pharmacological effects. For instance, enzymes like monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT) are involved in the metabolism of monoamine neurotransmitters. Additionally, some patents mentioning this compound in lists of compounds also discuss nitric oxide synthase (NOS) inhibition, although the specific kinetic data presented in those contexts pertains to other compounds being claimed. fishersci.comchem960.com Detailed enzyme kinetic studies specifically elucidating the inhibition mechanisms of this compound on particular enzymes were not extensively available in the gathered information.
Network Pharmacology Approaches for Target Identification
Network pharmacology is a burgeoning field that utilizes systems biology and bioinformatics to understand the complex interactions between drugs, multiple targets, and biological networks. Unlike traditional approaches that often focus on a single drug-single target interaction, network pharmacology aims to provide a more holistic view of how a compound influences biological systems. This approach is particularly valuable for polypharmacology, where a single compound may interact with multiple targets, as is suggested by this compound's dual SNRI and anticholinergic activity. wikipedia.org
Bioinformatics Databases and Target Screening
A key component of network pharmacology is the extensive use of bioinformatics databases. These databases curate vast amounts of information on genes, proteins, pathways, diseases, and known drug-target interactions. By leveraging these resources, researchers can employ computational methods to predict potential targets of a compound based on its chemical structure (ligand-based approaches) or by analyzing biological data related to the compound's effects (phenotype-based approaches). Target screening using bioinformatics involves searching these databases for proteins or pathways that are likely to interact with a given compound based on various computational models and algorithms. This can help in identifying both known and potentially novel targets.
Theoretical Applications and Future Research Paradigms for Clemeprol
Potential Roles in Neuropharmacological Research Beyond Current Scope
Given its established activity as an SNRI and anticholinergic agent, clemeprol's potential in neuropharmacological research could extend to investigating complex neurological pathways and disorders where these mechanisms are implicated. SNRIs are known to affect the reuptake of serotonin (B10506) and norepinephrine (B1679862), neurotransmitters crucial for mood regulation, cognition, and other brain functions. Anticholinergic agents, conversely, block the action of acetylcholine (B1216132), another key neurotransmitter involved in various cognitive and physiological processes.
Future research could explore this compound's interactions with specific receptor subtypes within the serotonin, norepinephrine, and acetylcholine systems to elucidate more nuanced pharmacological profiles. This could involve detailed in vitro studies using receptor binding assays and functional assays to determine agonist or antagonist activity at different receptors. Furthermore, investigating its effects on neuronal circuits and network activity using electrophysiology or advanced imaging techniques like functional ultrasound could reveal potential applications in conditions characterized by dysregulation of these neurotransmitter systems. iconeus.com For example, exploring its impact on functional connectivity in brain regions relevant to mood or cognitive function could provide insights into its potential therapeutic utility beyond its initial classification. iconeus.com
Conceptual Frameworks for Next-Generation this compound-based Compounds
The development of next-generation compounds based on the this compound scaffold could be guided by conceptual frameworks aimed at optimizing its pharmacological properties and potentially reducing off-target effects. One framework could involve structure-activity relationship (SAR) studies to identify key structural features responsible for its SNRI and anticholinergic activities. By systematically modifying different parts of the this compound molecule, researchers could aim to enhance selectivity for specific transporters or receptors, potentially leading to compounds with improved efficacy or reduced side effects.
Another conceptual framework could focus on the development of biased ligands. Biased agonism is a concept where a ligand preferentially activates one signaling pathway downstream of a receptor over another. Designing this compound analogs that exhibit biased activity at serotonin, norepinephrine, or acetylcholine receptors could allow for the selective modulation of specific downstream effects, potentially leading to more targeted therapeutic interventions.
Furthermore, the exploration of prodrug strategies could form another conceptual framework. Designing prodrugs of this compound could improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, potentially leading to better bioavailability or targeted delivery to specific tissues or the central nervous system.
Conceptual frameworks for developing next-generation compounds often involve identifying core ideas and building upon existing knowledge, similar to how educational frameworks are developed by identifying core concepts in a field. carnegie.org This involves a rigorous process of study and review to guide future development. carnegie.org
Methodological Advancements in this compound Research
Advancements in research methodologies can significantly enhance the study of this compound and the discovery of related compounds.
Application of Advanced Evidence Synthesis Methodologies
Advanced evidence synthesis methodologies can play a crucial role in consolidating and interpreting the growing body of research on this compound and related compounds. These methods go beyond traditional narrative reviews to systematically identify, select, and combine results from multiple studies. cornell.edu Techniques such as meta-analysis, including frequentist and Bayesian approaches, can be used to quantitatively synthesize data from multiple studies investigating similar endpoints, providing more robust estimates of effect sizes. utoronto.ca Network meta-analysis can be particularly useful for comparing the effects of this compound with other compounds, even if they haven't been directly compared in head-to-head studies. utoronto.ca
Other advanced synthesis methods like scoping reviews or evidence mapping can help to identify the nature and extent of available research, highlight research gaps, and inform future research priorities for this compound. cornell.edulibguides.com Rapid reviews, while employing methodological shortcuts, can provide timely syntheses for informing quick decisions. cornell.edulibguides.com Applying these methodologies to existing literature on this compound could help to clarify its pharmacological profile, identify inconsistencies in findings, and guide the design of future studies.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
For this compound, AI/ML could be used in several ways:
Virtual screening: AI models can screen large virtual libraries of compounds to identify those with structural similarity to this compound or predicted to have desired pharmacological properties (e.g., selective SNRI activity). roche.comnih.gov
De novo design: Generative AI models can design entirely new molecular structures based on the learned features of this compound and its known activity, potentially leading to novel scaffolds with improved properties. roche.com
Property prediction: ML models can predict various properties of this compound analogs, such as their binding affinity to specific receptors, metabolic stability, or potential for off-target effects, accelerating the lead optimization process. roche.com4tu.nl
Synthesis planning: AI tools can assist in designing synthetic routes for novel this compound-based compounds, saving time and resources in the laboratory.
Organoid and Microphysiological Systems in Preclinical Assessment
Organoid and microphysiological systems (MPS), also known as organ-on-a-chip technology, offer advanced in vitro models for the preclinical assessment of compounds like this compound. frontiersin.orgnih.gov These systems aim to recapitulate the key structural and functional features of human organs in a more physiologically relevant manner than traditional 2D cell cultures. frontiersin.orgnih.govnews-medical.net
For this compound research, organoids and MPS derived from relevant tissues (e.g., brain organoids, liver organoids for metabolism studies) could be used to:
Assess efficacy in a more complex environment: Neuro-organoids could provide a more accurate model to study this compound's effects on neuronal networks and synaptic function compared to simplified cell lines.
Evaluate tissue-specific responses: Using organoids from different organs could help understand potential off-target effects or tissue-specific metabolism of this compound or its analogs.
Model disease states: Organoids derived from patients with specific neurological conditions could be used to evaluate the potential therapeutic effects of this compound in a personalized manner. news-medical.net
Study multi-organ interactions: MPS platforms can integrate multiple organoids to simulate the interactions between different organ systems, providing a more holistic view of a compound's effects. frontiersin.orgmdpi.com
Q & A
Q. What established synthetic pathways are used for Clemeprol (C₁₇H₂₀ClNO), and how can researchers optimize yield and purity?
- Methodological Answer : this compound’s synthesis involves a multi-step process starting with chlorinated phenol derivatives. Key steps include nucleophilic substitution and amine alkylation. The SMILES notation (Clc1ccc(C(C(O)CN(C)C)c2ccccc2)cc1) provides a structural blueprint for synthesis planning . To optimize yield:
- Use catalysts like palladium for cross-coupling reactions.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).
- Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. What spectroscopic and chromatographic methods validate this compound’s structural identity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton/carbon environments (e.g., aromatic protons at δ 7.2–7.8 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (theoretical m/z 289.1234 for [M+H]⁺).
- High-Performance Liquid Chromatography (HPLC) : ≥95% purity threshold for preclinical studies. Reference protocols from regulatory guidelines (e.g., FDA, EMA) ensure reproducibility .
Advanced Research Questions
Q. How should researchers design in vitro studies to assess this compound’s selectivity for serotonin/norepinephrine transporters?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-paroxetine for serotonin transporters) in transfected cell lines.
- Control Groups : Include positive controls (e.g., desvenlafaxine, a structurally related antidepressant ) and vehicle controls.
- Data Normalization : Express results as % inhibition relative to baseline. Apply the PICO framework to define Population (cell lines), Intervention (this compound concentration), Comparison (known inhibitors), and Outcome (IC₅₀ values) .
Q. What statistical approaches resolve contradictions in this compound’s efficacy data across preclinical studies?
- Methodological Answer :
- Meta-Analysis : Follow PRISMA guidelines to aggregate data from heterogeneous studies. Stratify by variables like dosage (e.g., 10–50 mg/kg) or animal models (e.g., murine vs. primate).
- Subgroup Analysis : Identify confounding factors (e.g., pharmacokinetic variability due to CYP450 metabolism).
- Sensitivity Testing : Use tools like Cochrane’s Risk of Bias Assessment to exclude low-quality studies .
Q. How can computational models predict this compound’s metabolic stability and drug-drug interaction risks?
- Methodological Answer :
- Molecular Dynamics Simulations : Model CYP3A4 binding affinity using software like AutoDock Vina.
- Pharmacokinetic Parameters : Calculate clearance (CL) and volume of distribution (Vd) via in silico tools (e.g., GastroPlus).
- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .
Regulatory and Ethical Considerations
Q. What documentation standards ensure reproducibility in this compound’s preclinical trials?
- Methodological Answer :
- Experimental Protocols : Detail animal strain, dosing regimen, and endpoints (e.g., forced swim test duration).
- Raw Data Archiving : Deposit chromatograms, NMR spectra, and behavioral datasets in repositories like Zenodo.
- Ethical Compliance : Adhere to ARRIVE guidelines for animal welfare and obtain IRB approval for human cell line use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
